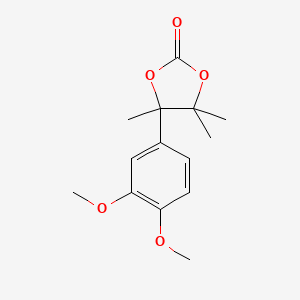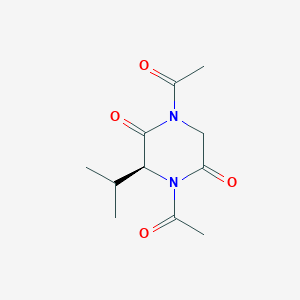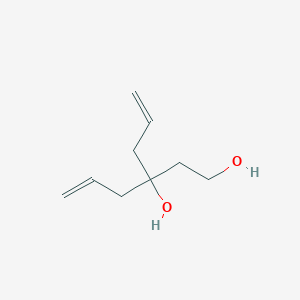
3-(Prop-2-EN-1-YL)hex-5-ene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol is an organic compound characterized by the presence of both an alkene and a diol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of an alkyne precursor. The reaction typically proceeds as follows:
Hydroboration: The alkyne is treated with borane (BH3) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkene group can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkene group.
Substitution: Acidic or basic conditions can facilitate the substitution of hydroxyl groups with various nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Ethers, esters.
科学的研究の応用
3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Capturing free radicals and transforming them into less active forms.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing oxidative stress.
類似化合物との比較
Similar Compounds
Cannabidiol (CBD): Shares structural similarities and exhibits antioxidant and anti-inflammatory properties.
Hex-5-ene-1,3-diol: Lacks the prop-2-en-1-yl group but has similar diol functionality.
特性
CAS番号 |
74693-24-6 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
3-prop-2-enylhex-5-ene-1,3-diol |
InChI |
InChI=1S/C9H16O2/c1-3-5-9(11,6-4-2)7-8-10/h3-4,10-11H,1-2,5-8H2 |
InChIキー |
QTVDRJYISJWBFJ-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CCO)(CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


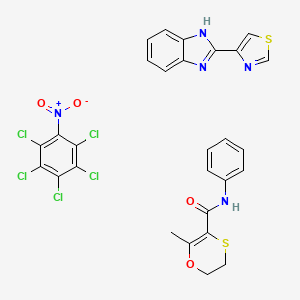


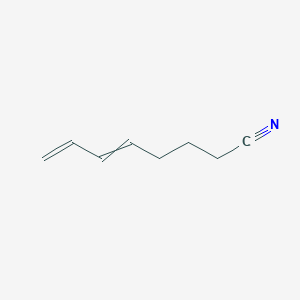
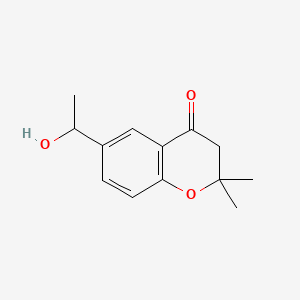
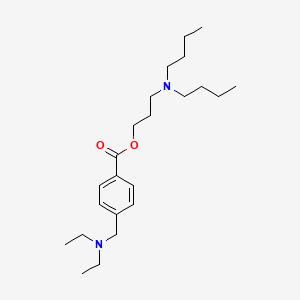
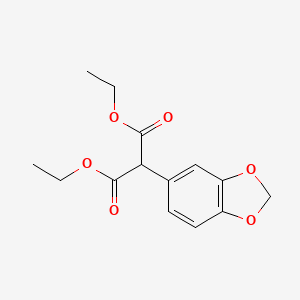
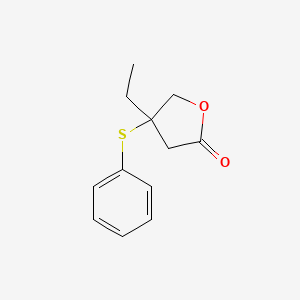
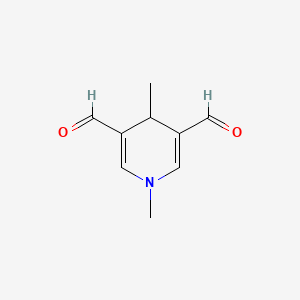
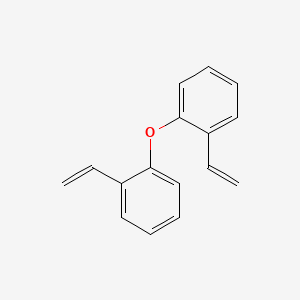

![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
